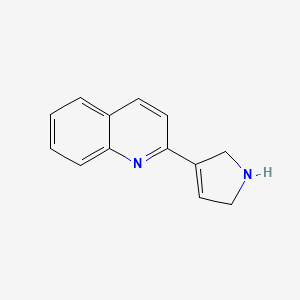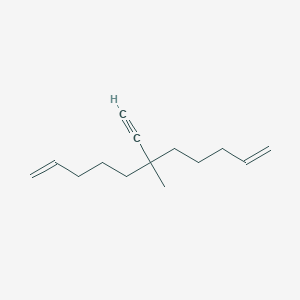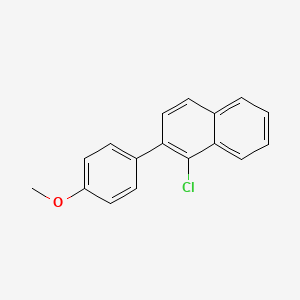![molecular formula C18H17BrO4 B14202026 4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid CAS No. 833484-88-1](/img/structure/B14202026.png)
4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid is an organic compound that features a benzoic acid core with a bromo-substituted butanoylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid typically involves multiple steps:
Bromination: The initial step involves the bromination of a suitable precursor, such as butanoylphenol, using bromine in the presence of a catalyst.
Esterification: The brominated product is then esterified with benzoic acid under acidic conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Esterification and Hydrolysis: The ester linkage can be formed or broken under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification: Acidic catalysts such as sulfuric acid or hydrochloric acid are used.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the butanoylphenoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-methylbenzoic acid: Shares the bromo-substituted benzoic acid core but lacks the butanoylphenoxy group.
4-[(4-Bromophenoxy)methyl]benzoic acid: Similar structure but with different substituents on the phenoxy group.
Uniqueness
4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid is unique due to the presence of the butanoylphenoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
833484-88-1 |
|---|---|
Molekularformel |
C18H17BrO4 |
Molekulargewicht |
377.2 g/mol |
IUPAC-Name |
4-[(4-bromo-2-butanoylphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C18H17BrO4/c1-2-3-16(20)15-10-14(19)8-9-17(15)23-11-12-4-6-13(7-5-12)18(21)22/h4-10H,2-3,11H2,1H3,(H,21,22) |
InChI-Schlüssel |
PXKZOQNGNBWXKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)

![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl-](/img/structure/B14201965.png)

![L-Alanyl-N-[(2-nitrophenyl)methyl]glycine](/img/structure/B14201975.png)

![{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol](/img/structure/B14201990.png)
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201996.png)

![(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14202003.png)

![1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B14202008.png)

![3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14202024.png)
